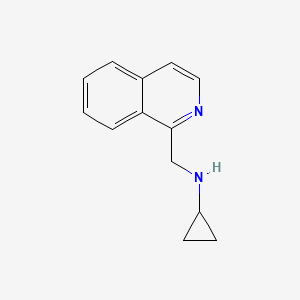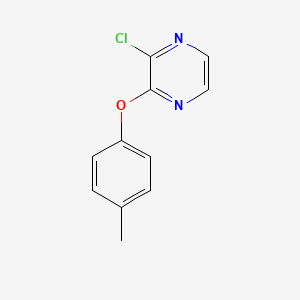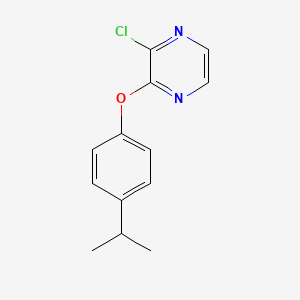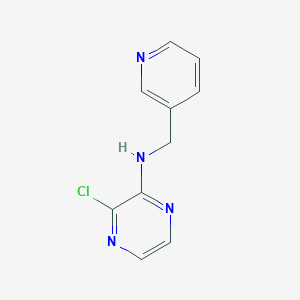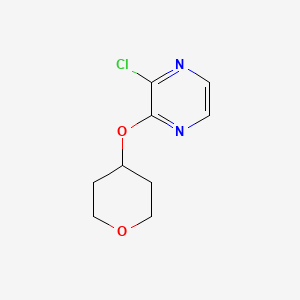
2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
Overview
Description
2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine: is an organic compound with the molecular formula C9H11ClN2O2 It features a pyrazine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.
Reduction: Reduction reactions can target the pyrazine ring or the tetrahydro-2H-pyran-4-yloxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Products may include oxidized pyrazine derivatives.
Reduction: Reduced forms of the pyrazine ring or the tetrahydro-2H-pyran-4-yloxy group.
Substitution: New compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of new drugs.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrazine: Lacks the tetrahydro-2H-pyran-4-yloxy group, making it less versatile in certain applications.
3-(tetrahydro-2H-pyran-4-yloxy)pyrazine:
Uniqueness
The presence of both the chlorine atom and the tetrahydro-2H-pyran-4-yloxy group in 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine provides a unique combination of reactivity and potential for diverse applications, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2-chloro-3-(oxan-4-yloxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRDLDNHMGJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
![[1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)
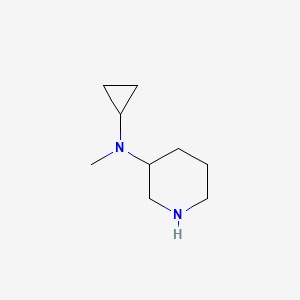
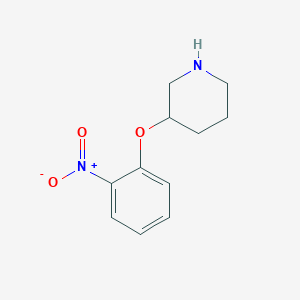


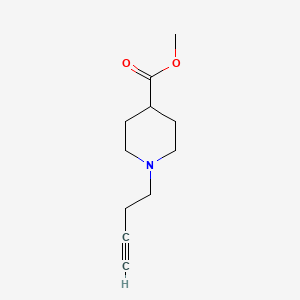
![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
